molecular formula C6H6NNaO4 B12658404 (Z)-alpha-(Methoxyimino)furoic acid, sodium salt CAS No. 65866-48-0

(Z)-alpha-(Methoxyimino)furoic acid, sodium salt

Cat. No.: B12658404
CAS No.: 65866-48-0
M. Wt: 179.11 g/mol
InChI Key: IFWFSHCLCHHOJH-ZULQGGHCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-alpha-(Methoxyimino)furoic acid, sodium salt is a chemical compound with the molecular formula C7H7NO4Na and a molecular weight of 179.11 g/mol It is a sodium salt derivative of (Z)-alpha-(Methoxyimino)furoic acid, characterized by the presence of a furan ring and a methoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-alpha-(Methoxyimino)furoic acid, sodium salt typically involves the reaction of furan derivatives with methoxyimino compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a furan derivative with a methoxyimino compound in the presence of a palladium catalyst and a base . The reaction conditions often include the use of boron reagents and mild reaction temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-alpha-(Methoxyimino)furoic acid, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan derivatives with different functional groups.

    Reduction: Reduction reactions can convert the methoxyimino group to other functional groups.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield furan carboxylic acids, while reduction reactions can produce furan alcohols .

Scientific Research Applications

(Z)-alpha-(Methoxyimino)furoic acid, sodium salt has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including antibacterial agents.

    Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (Z)-alpha-(Methoxyimino)furoic acid, sodium salt involves its interaction with specific molecular targets and pathways. The methoxyimino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the furan ring can undergo various chemical transformations, affecting the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Furoic Acid: A simple furan derivative with a carboxylic acid group.

    Furfural: An aldehyde derivative of furan used in various industrial applications.

    Furfuryl Alcohol: A furan derivative with an alcohol functional group.

Uniqueness

(Z)-alpha-(Methoxyimino)furoic acid, sodium salt is unique due to the presence of both a methoxyimino group and a furan ring, which confer distinct chemical and biological properties.

Properties

CAS No.

65866-48-0

Molecular Formula

C6H6NNaO4

Molecular Weight

179.11 g/mol

IUPAC Name

sodium;(3Z)-3-methoxyiminofuran-2-carboxylate

InChI

InChI=1S/C6H7NO4.Na/c1-10-7-4-2-3-11-5(4)6(8)9;/h2-3,5H,1H3,(H,8,9);/q;+1/p-1/b7-4-;

InChI Key

IFWFSHCLCHHOJH-ZULQGGHCSA-M

Isomeric SMILES

CO/N=C\1/C=COC1C(=O)[O-].[Na+]

Canonical SMILES

CON=C1C=COC1C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.